N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide
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Description
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide (TM-DPA) is an organic compound that has been studied for its potential applications in the field of biochemistry and physiology. This compound is a member of the boron-containing family of compounds and is composed of a nitrogen atom, a phenyl group, and an octadecanamide group. It has been studied for its potential to act as a catalyst in biochemical and physiological reactions, as well as its ability to interact with various proteins and receptors.
Scientific Research Applications
Organic Synthesis Reactions
This compound is a significant reaction intermediate in organic synthesis reactions . Due to its unique structure, it has good biological activity and pharmacological effects .
Carbon-Carbon Coupling and Carbon Heterocoupling Reactions
Boronic acid pinacol ester compounds, like this one, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Boron Neutron Capture Therapy
This compound has been widely used in boron neutron capture therapy . This is a form of radiation therapy in which a boron compound is used to help destroy cancer cells without harming healthy cells .
Drug Transport Polymers
It is used in feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of treatment and reducing side effects .
Suzuki Reaction
This compound is one of the important nucleophiles in the Suzuki reaction . The Suzuki reaction is a type of chemical reaction where an organic boron compound reacts with an organic halide to form a new carbon-carbon bond .
Fluorine-Containing Drugs
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(33)32-27-23-21-22-26(25-27)31-34-29(2,3)30(4,5)35-31/h21-23,25H,6-20,24H2,1-5H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDNRTXLVSVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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